

Spectroscopic Analysis of 2-Amino-5-bromophenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-bromophenol

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This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for **2-Amino-5-bromophenol**, a key intermediate in various synthetic applications. This document is intended to serve as a comprehensive resource, presenting available data in a structured format, outlining experimental methodologies, and visualizing the logical workflow of spectroscopic analysis.

^1H and ^{13}C NMR Spectral Data

The following tables summarize the reported ^1H NMR spectral data for **2-Amino-5-bromophenol**. Please note that experimental ^{13}C NMR data for this specific compound is not readily available in the searched public databases and literature. For comparative purposes, ^{13}C NMR data for the closely related compound, 2-aminophenol, is provided.

Table 1: ^1H NMR Spectral Data of **2-Amino-5-bromophenol**[1][2]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.08	bs	-	1H	Ar-H
6.82	d	2	1H	Ar-H
6.78	dd	8.2	1H	Ar-H
6.56	d	8	1H	Ar-H
4.03	bs	-	2H	-NH ₂

Solvent: CD₃CN, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectral Data of 2-Aminophenol (for comparison)

Chemical Shift (δ) ppm
144.51
137.07
120.16
117.16
115.13
115.05

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Experimental Protocols

The following is a representative experimental protocol for the synthesis and subsequent NMR analysis of **2-Amino-5-bromophenol**, based on reported literature procedures.[\[1\]](#)[\[2\]](#)

Synthesis of **2-Amino-5-bromophenol**:

A general procedure involves the reduction of 5-bromo-2-nitrophenol.^{[1][2]} In a typical reaction, 5-bromo-2-nitrophenol is dissolved in an appropriate solvent, and a reducing agent is added. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the crude product. Purification is then carried out, often through recrystallization, to obtain pure **2-amino-5-bromophenol**.^{[1][2]}

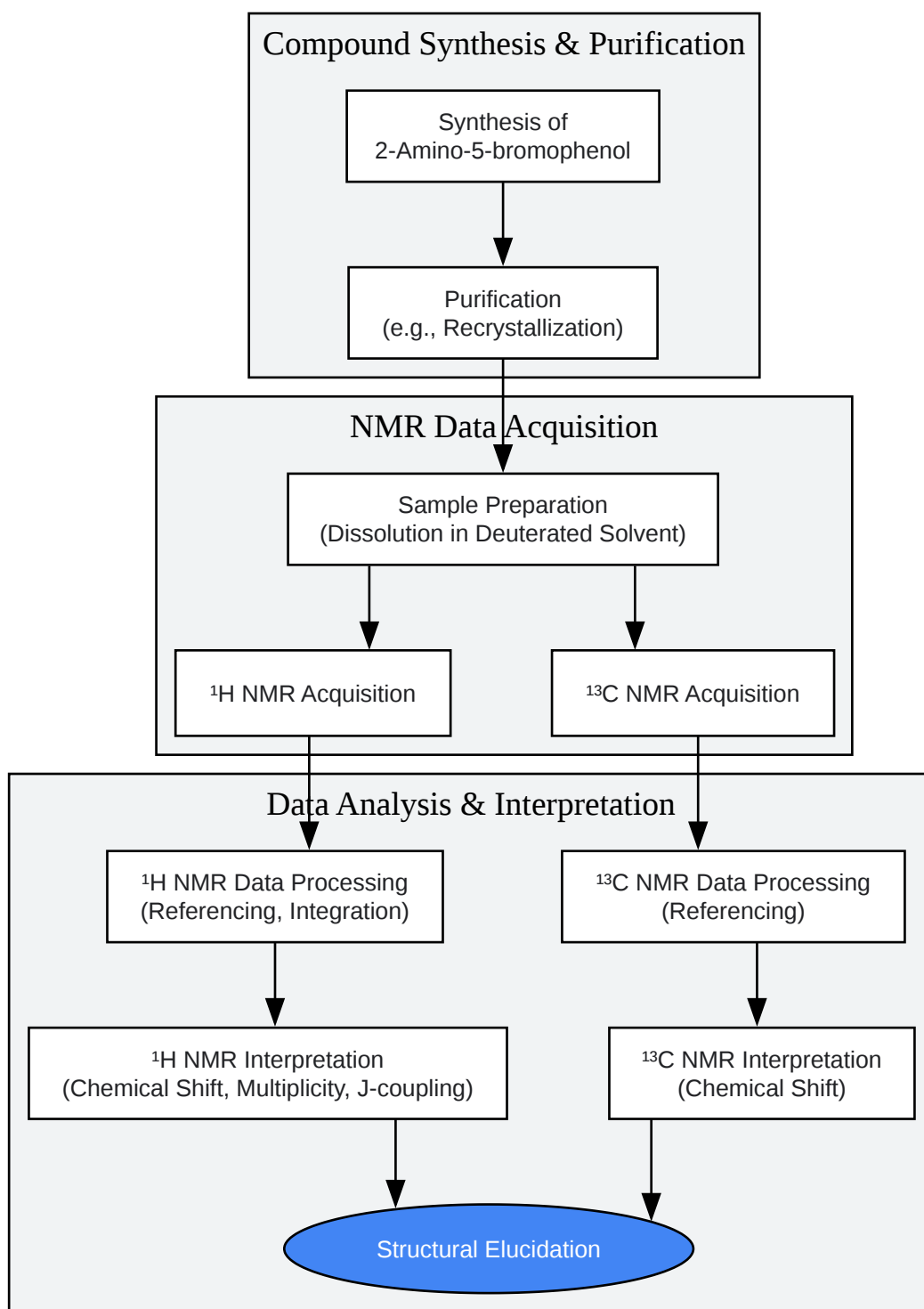
NMR Sample Preparation and Analysis:

For ^1H and ^{13}C NMR analysis, a sample of the purified **2-Amino-5-bromophenol** is dissolved in a suitable deuterated solvent, such as acetonitrile- d_3 (CD_3CN) or dimethyl sulfoxide- d_6 ($\text{DMSO-}d_6$). The choice of solvent is crucial and depends on the solubility of the compound and the desired resolution of the spectra. The solution is then transferred to an NMR tube.

The NMR spectra are acquired on a high-field NMR spectrometer, for instance, a 500 MHz instrument. For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to a series of singlets for each unique carbon atom. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Workflow for Spectroscopic Analysis

The logical flow of acquiring and interpreting NMR data for a compound like **2-Amino-5-bromophenol** is illustrated in the following diagram.



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Caption: Workflow for the synthesis, NMR data acquisition, and structural analysis of **2-Amino-5-bromophenol**.

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References

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- 2. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
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